1-Propene, 3-bromo-1-chloro-, (1Z)-

CAS No.: 67546-49-0

Cat. No.: VC18929363

Molecular Formula: C3H4BrCl

Molecular Weight: 155.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67546-49-0 |

|---|---|

| Molecular Formula | C3H4BrCl |

| Molecular Weight | 155.42 g/mol |

| IUPAC Name | (Z)-3-bromo-1-chloroprop-1-ene |

| Standard InChI | InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1- |

| Standard InChI Key | AHUWMUAVZFJTOC-IWQZZHSRSA-N |

| Isomeric SMILES | C(/C=C\Cl)Br |

| Canonical SMILES | C(C=CCl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Configuration

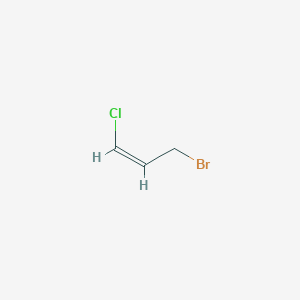

1-Propene, 3-bromo-1-chloro-, (1Z)- features a propene backbone () with bromine and chlorine substituents at the third and first carbon positions, respectively. The (1Z) designation indicates that the higher-priority substituents (bromine and chlorine) reside on the same side of the double bond, as defined by the Cahn-Ingold-Prelog rules. This cis configuration imposes steric and electronic constraints that differentiate it from the E-isomer. The molecular structure can be represented as:

The Z-configuration enhances polarization of the double bond, increasing susceptibility to electrophilic attacks.

Spectroscopic Identification

Key spectroscopic features include:

-

NMR: The NMR spectrum shows distinct vinyl proton signals split by coupling with adjacent bromine and chlorine atoms.

-

IR: Stretching frequencies for (1640–1680 cm) and (550–600 cm) confirm the alkene and halogen functionalities.

Physicochemical Properties

Physical State and Thermodynamics

1-Propene, 3-bromo-1-chloro-, (1Z)- is a colorless to light yellow liquid at room temperature. Critical thermodynamic parameters include:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 63°C | |

| Specific Gravity (20°C) | 1.43 | |

| Refractive Index | 1.45 | |

| Flash Point | 4°C (Highly flammable) |

The low flash point necessitates stringent safety protocols during handling and storage.

Solubility and Stability

The compound is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethyl acetate. It is sensitive to light, heat, and air, requiring storage under inert gas at refrigerated temperatures (0–10°C). Prolonged exposure to ambient conditions accelerates decomposition, releasing toxic hydrogen halides.

Reactivity and Reaction Mechanisms

Electrophilic Additions

The electron-deficient double bond readily undergoes electrophilic additions. For example, reaction with hydrogen bromide () in the presence of peroxides follows an anti-Markovnikov pathway, yielding 1,3-dihalopropanes:

Nucleophilic Substitutions

The chlorine and bromine atoms participate in and reactions. Hydrolysis with aqueous sodium hydroxide produces allylic alcohols, while treatment with ethoxide leads to ether derivatives:

Radical-Mediated Reactions

Benzoyl peroxide initiates radical chain reactions, enabling homolytic cleavage of the bond. This pathway is exploited in polymer synthesis and cross-coupling reactions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Propene, 3-bromo-1-chloro-, (1Z)- serves as a key intermediate in synthesizing:

-

Gemfibrozil: A lipid-regulating agent used to treat hypertriglyceridemia.

-

Reproterol: A bronchodilator for asthma management.

Polymer Chemistry

The compound’s dual reactivity facilitates incorporation into copolymers, enhancing thermal stability and halogen content for flame-retardant materials.

Agrochemicals

Derivatives of this compound are precursors to herbicides and insecticides, leveraging its halogen atoms for bioactivity.

| Hazard Statement | Precautionary Measure |

|---|---|

| H225: Flammable liquid | Store away from ignition sources |

| H315: Skin irritation | Wear protective gloves |

| H319: Eye irritation | Use face shields |

Environmental Impact

Aquatic toxicity studies indicate LC values < 1 mg/L for fish, necessitating containment measures to prevent ecosystem contamination. Biodegradation pathways are slow, emphasizing the need for advanced waste treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume